molecular formula C6H16O2Si B102316 (2-Methoxyethoxy)trimethylsilane CAS No. 18173-74-5

(2-Methoxyethoxy)trimethylsilane

Cat. No.: B102316
CAS No.: 18173-74-5
M. Wt: 148.28 g/mol
InChI Key: HRDKXAGASFLTCG-UHFFFAOYSA-N
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Description

(2-Methoxyethoxy)trimethylsilane is a specialized organosilicon compound valued in research for its role as a functionalization agent and synthetic intermediate. Its primary application lies in the surface modification of nanomaterials, where it acts as a coupling agent to improve dispersion and prevent agglomeration within composite matrices . This enhanced interfacial interaction is critical for developing advanced nanocomposites with superior mechanical and thermal properties for applications in textiles, coatings, and energy harvesting devices like triboelectric nanogenerators (TENGs) . The molecule's structure, featuring a trimethylsilyl group linked to a 2-methoxyethoxy chain, makes it a useful reagent in organic synthesis. It can serve as a protecting group for alcohols or as a precursor for introducing functional silane segments into more complex molecules, offering pathways to novel materials . Researchers leverage its properties to advance work in catalysis, polymer science, and the development of functional coatings, making it a key compound for innovation in materials science . This product is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethoxy(trimethyl)silane
Source PubChem
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InChI

InChI=1S/C6H16O2Si/c1-7-5-6-8-9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDKXAGASFLTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171181
Record name (2-Methoxyethoxy)trimethylsilane
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Molecular Weight

148.28 g/mol
Source PubChem
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CAS No.

18173-74-5
Record name (2-Methoxyethoxy)trimethylsilane
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Record name (2-Methoxyethoxy)trimethylsilane
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Record name (2-Methoxyethoxy)trimethylsilane
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Record name (2-methoxyethoxy)trimethylsilane
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Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Condensation Pathways

The hydrolysis and condensation of alkoxysilanes are foundational processes in sol-gel science and silicone chemistry. For (2-Methoxyethoxy)trimethylsilane, this pathway involves the initial cleavage of the silicon-oxygen bond by water, followed by the condensation of the resulting intermediate. This process is influenced by factors such as pH and the presence of catalysts. gelest.comresearchgate.net

The general mechanism for silane (B1218182) hydrolysis can be catalyzed by either acids or bases. researchgate.net Under acidic conditions, the oxygen of the alkoxy group is protonated, making it a better leaving group. Water then attacks the silicon center. Under basic conditions, hydroxide (B78521) ions directly attack the silicon atom. The hydrolysis of alkoxysilanes is generally a stepwise process. gelest.com

The first step in the reaction of this compound with water is hydrolysis, which breaks the Si-O-C linkage. This reaction yields a silanol (B1196071) intermediate, specifically Trimethylsilanol (B90980) ((CH₃)₃SiOH), and releases 2-methoxyethanol (B45455) as a byproduct. wikipedia.org

Reaction: (CH₃)₃SiOCH₂CH₂OCH₃ + H₂O → (CH₃)₃SiOH + HOCH₂CH₂OCH₃

Trimethylsilanol is a key intermediate, but it is often transient. wikipedia.org As a monofunctional silanol, it contains a single hydroxyl group, which dictates its subsequent reactivity. wikipedia.org It is a volatile, colorless liquid and a weak acid. wikipedia.org

The term "siloxane network" typically applies to the three-dimensional structures formed from the condensation of tri- or tetra-functional silanes. However, this compound is a monofunctional reactant, meaning its hydrolysis product, trimethylsilanol, has only one reactive site (the -OH group).

Consequently, trimethylsilanol cannot form a cross-linked polymer network. Instead, it undergoes a self-condensation reaction where two molecules of trimethylsilanol combine to form a single siloxane bond, yielding Hexamethyldisiloxane and eliminating a molecule of water.

Condensation Reaction: 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

Because it can only form a dimer, trimethylsilanol effectively acts as a "chain terminator" in silicone polymerization. When present in a mixture with di- or tri-functional silanes, it limits the growth of the polymer chain, controlling the final molecular weight and properties of the silicone material. researchgate.net The formation of extended linear or branched siloxane networks is therefore not possible from this compound alone. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The silicon atom in this compound is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to its use as a silylating agent.

Nucleophilic Substitution

In a nucleophilic substitution reaction, a nucleophile (Nu⁻) attacks the silicon center, leading to the displacement of the 2-methoxyethoxy group, which acts as a leaving group. These reactions are fundamental to the application of silyl (B83357) ethers in protecting group chemistry. The reaction generally proceeds via a concerted, bimolecular mechanism (Sₙ2-type) at the silicon atom. libretexts.org The rate of this reaction depends on the concentration of both the silane and the nucleophile. libretexts.org

Nonpolar solvents tend to favor Sₙ2 pathways, while polar solvents can promote Sₙ1 character. nih.gov The stereochemistry at the silicon center, if it were chiral, would typically undergo inversion, a hallmark of the Sₙ2 mechanism known as "backside attack". libretexts.org

Reaction TypeMechanismReactantsProduct
Nucleophilic SubstitutionSₙ2 at Silicon(CH₃)₃SiOCH₂CH₂OCH₃ + Nu⁻(CH₃)₃Si-Nu + ⁻OCH₂CH₂OCH₃

Electrophilic Substitution

Electrophilic substitution reactions typically involve the replacement of an atom (often hydrogen) on a molecule by an electrophile. byjus.commasterorganicchemistry.com This class of reactions is characteristic of electron-rich systems like aromatic rings. cem.comscience.gov this compound, being an aliphatic compound without significant sites of high electron density comparable to an aromatic ring, does not typically undergo electrophilic substitution reactions on its own framework. Its primary mode of substitution reactivity involves nucleophilic attack at the silicon center.

Catalytic Transformations

Catalysts can significantly enhance the reactivity of this compound, particularly in silylation reactions.

Hydrosilylation is a significant industrial process that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This reaction is commonly catalyzed by transition metal complexes, particularly those of platinum. wikipedia.orgnih.gov The reaction typically follows an anti-Markovnikov addition pattern. wikipedia.orgresearchgate.net

This compound lacks a silicon-hydride bond. Therefore, it cannot function as a reagent in hydrosilylation reactions. Silanes used for this purpose must possess at least one Si-H group, for example, triethoxysilane (B36694) ((C₂H₅O)₃SiH) or polymethylhydrosiloxane. researchgate.netprinceton.edu

This compound can serve as a silylating agent, transferring its trimethylsilyl (B98337) ((CH₃)₃Si) group to a substrate, typically an alcohol. This reaction can be effectively catalyzed by Lewis bases. nih.gov

The mechanism involves the activation of the alkoxysilane by the Lewis base. The base coordinates to the silicon atom, forming a hypervalent (pentacoordinate) silicon intermediate. This coordination increases the electron density on the silicon atom and weakens the Si-O bond of the leaving group, making the silicon center more susceptible to nucleophilic attack by the alcohol. The reaction rate is often significantly faster in the presence of a Lewis base catalyst compared to the uncatalyzed reaction. nih.gov The choice of solvent also plays a critical role, with Lewis basic solvents like DMF accelerating the reaction. nih.gov

Catalyst TypeExample CatalystsRole of Catalyst
Lewis BaseDMAP (4-N,N-dimethylaminopyridine), PPY (4-pyrrolidinopyridine), HMPA (Hexamethylphosphoramide)Activates the silicon atom by forming a hypervalent intermediate, facilitating nucleophilic attack. nih.govrsc.orgrsc.org
Auxiliary BaseTriethylamine (Et₃N)Often required to neutralize the leaving group and drive the reaction to completion. nih.gov

Role in Protecting Group Chemistry

A significant application of the structural motif found in this compound is in the protection of hydroxyl groups.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group for alcohols. highfine.comtotal-synthesis.com It is typically introduced by reacting an alcohol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgwikipedia.org SEM-Cl itself can be synthesized from trimethylsilylethanol. google.com

SEM ethers exhibit stability across a broad pH range and are resistant to many common reagents used in organic synthesis. sigmaaldrich.com A key feature of the SEM group is its selective removal under mild, aprotic conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). highfine.comsigmaaldrich.com This orthogonality makes it a valuable tool in complex multi-step syntheses where other protecting groups might be labile. The deprotection can also be achieved under acidic conditions, although fluoride-mediated cleavage is generally preferred. total-synthesis.com

The stability and selective deprotection of SEM ethers have led to their application in the synthesis of complex natural products. For example, it has been used as a phenol (B47542) protecting group in the synthesis of laterifluorones. sigmaaldrich.com

The 2-methoxyethoxymethyl (MEM) group is another common acetal-type protecting group for alcohols, introduced using 2-methoxyethoxymethyl chloride (MEM-Cl). wikipedia.orgwikipedia.org Both SEM and MEM ethers serve to protect hydroxyl groups, but they have key differences in their deprotection conditions, which allows for selective manipulation in molecules containing both. wikipedia.org

MEM ethers are typically cleaved under acidic conditions. wikipedia.orgwikipedia.org In contrast, the defining feature of SEM ethers is their lability towards fluoride ions, a property not shared by MEM ethers. total-synthesis.com This difference in reactivity allows for the selective deprotection of a SEM ether in the presence of a MEM ether.

Protecting GroupStructureIntroduction ReagentKey Deprotection Conditions
SEM R-O-CH₂-O-CH₂-CH₂-Si(CH₃)₃SEM-Cl, BaseFluoride ions (e.g., TBAF), Mild Acid
MEM R-O-CH₂-O-CH₂-CH₂-O-CH₃MEM-Cl, BaseAcidic conditions

Radical Reactions and Mechanistic Insights

The trimethylsilyl group, a core component of this compound, plays a significant role in various radical reactions.

While specific studies on radical-induced trimethylsilyl group migrations directly from this compound are not prominent, the migration of silyl groups in radical intermediates is a known phenomenon. For instance, in the context of silylated cyclopropenes, the migration of a silyl group has been observed. nih.gov The generation of silyl radicals can be achieved through various methods, including hydrogen atom abstraction from hydrosilanes or via photoredox catalysis. thieme-connect.deresearchgate.net These radicals can then participate in a variety of transformations. The stability of the resulting radical species often dictates the feasibility and outcome of such migrations.

Allyltrimethylsilane (B147118) is a well-established reagent in organic synthesis, particularly in radical allylation reactions. acs.orgwikipedia.orgwikipedia.org The addition of radicals to allyltrimethylsilane can proceed via a chain mechanism. rsc.org The reactivity of alkenylsilanes, including allyltrimethylsilane, towards free radical addition has been investigated. rsc.org

More recently, photoredox catalysis has enabled the use of allyltrimethylsilane as an allylation reagent for the α-allylation of carbonyl compounds like ketones, esters, and amides. researchgate.net This reaction proceeds through a radical-mediated mechanism initiated by a photo-induced single-electron transfer. researchgate.net The use of tris(trimethylsilyl)silane (B43935) as a radical-based reagent has also been extensively reviewed, highlighting its utility in reductions, hydrosilylations, and consecutive radical reactions under mild conditions. mdpi.comnih.govnih.gov

The general mechanism for radical-based hydrosilylation involves the addition of a silyl radical to a carbon-carbon double or triple bond, which is a highly regioselective process. nih.gov These reactions underscore the importance of trimethylsilyl-containing compounds in facilitating radical-mediated carbon-carbon bond formation.

Applications in Advanced Materials Science

Surface Modification and Interfacial Adhesion

The ability of silanes to form durable bonds with inorganic substrates and simultaneously present a different chemical functionality to the surrounding environment is key to their role in surface modification. aip.orgresearchgate.net (2-Methoxyethoxy)trimethylsilane is utilized to alter surface energies, improve adhesion, and introduce specific functionalities at the material interface.

The control of surface wettability is crucial for a wide range of applications, from anti-fog coatings to biomedical implants. gelest.comresearchgate.net Silanes are instrumental in this field as they can transform a hydrophilic surface (like glass or metal oxide) into a hydrophobic one, or enhance its hydrophilicity, depending on the nature of the silane's organic group. researchgate.netevonik.com

The this compound molecule possesses a trimethylsilyl (B98337) group and a methoxyethoxy group. While alkyl groups like trimethylsilyl typically impart hydrophobicity, the presence of the ether linkages in the methoxyethoxy group introduces a polar, hydrogen-bond-accepting functionality. gelest.comevonik.com This makes the surface more hydrophilic than one treated with a simple alkylsilane. The general strategy for creating hydrophilic surfaces involves selecting silanes with appropriate polar substitution. gelest.comgelest.com The ether groups in this compound can interact with water molecules, leading to surfaces that are more easily wetted. This controlled modification allows for the engineering of surfaces with tailored affinities for water, which is essential for applications requiring specific wetting or anti-fouling properties. gelest.commdpi.com

Research on various silanes has demonstrated that surface energy can be precisely controlled. For instance, creating surfaces with both hydrophobic and hydrophilic regions is necessary to facilitate uniform dispersion of particles like titanium dioxide in photocatalytic paints while ensuring strong bonding with the organic matrix. mdpi.com While specific data for this compound is limited, the principle of using functional groups to control surface properties is well-established in silane (B1218182) chemistry. researchgate.netevonik.com

A primary application for silane coupling agents is to improve the adhesion of organic coatings and adhesives to inorganic substrates like glass, metals, and ceramics. chinacouplingagents.comchemimpex.com The silane acts as a molecular bridge at the interface, forming stable covalent bonds with the inorganic surface and ensuring compatibility and linkage with the organic polymer matrix. chemimpex.comshinetsusilicone-global.comsilicorex.com This enhanced adhesion is critical for the durability and longevity of the final product, preventing delamination, cracking, or peeling, especially in harsh environmental conditions. chinacouplingagents.com

This compound and its analogues, such as Vinyltris(2-methoxyethoxy)silane, are used to:

Promote Adhesion: They significantly improve the bond between organic resins and inorganic surfaces. chinacouplingagents.comchemimpex.com For example, they are used to improve the adhesion of printing inks, glues, and paints on glass and metal surfaces.

Improve Dispersion: In filled systems, they help to disperse inorganic fillers within the polymer matrix, leading to improved mechanical properties and easier processing. ecopowerchem.com

Table 1: Impact of Methoxyethoxy-Functionalized Silanes in Coatings & Adhesives
Application AreaSubstratePolymer SystemObserved ImprovementReference
Protective CoatingsGlass, Metal, CeramicsAcrylics, EpoxiesEnhanced adhesion, Increased water/chemical resistance chemimpex.com
Adhesives & SealantsInorganic Fillers (e.g., Silica)Silicones, PolyurethanesImproved bond strength, Enhanced durability chinacouplingagents.cominnospk.com
Printing InksGlass, MetalVarious organic bindersBetter ink adhesion and permanence

The surface properties of a biomedical implant are critical to its success, as they dictate the biological response of the host tissue. nih.gov Unmodified material surfaces can trigger adverse reactions like inflammation, thrombosis, or protein fouling. nih.govnih.gov Surface modification with functional molecules is a key strategy to improve the biocompatibility of medical devices such as stents, implants, and diagnostic tools. aip.orgresearchgate.net

Silane coupling agents are widely used for this purpose because they can form stable, durable bonds with the inorganic materials often used in medical devices (like titanium, stainless steel, or glass) and present a more biocompatible organic functional group to the biological environment. aip.orgresearchgate.netnih.gov

The methoxyethoxy group of this compound is structurally similar to short chains of polyethylene (B3416737) glycol (PEG). PEGylation is a well-known and extensively used technique to create "stealth" surfaces that resist protein adsorption and cell adhesion, thereby reducing the foreign body response. gelest.com The hydrophilic and flexible nature of such ether-containing chains is thought to create a hydration layer that sterically hinders the approach and binding of proteins. gelest.comnih.gov

By grafting a molecule like this compound onto a device surface, it is possible to engineer a more biocompatible interface that can:

Reduce non-specific protein adsorption. nih.gov

Minimize platelet adhesion and activation, thus improving blood compatibility. nih.gov

Serve as a linker to attach other bioactive molecules, such as drugs or specific cell-binding ligands. researchgate.net

Table 2: Strategies for Biocompatible Surface Design Using Silanes
Modification GoalSilane Functional Group PrincipleExpected Biological OutcomeReference
Reduce Protein FoulingGrafting of hydrophilic, neutral chains (e.g., PEG-like)Improved blood compatibility, Reduced inflammation gelest.comnih.gov
Promote Cell AdhesionGrafting of amine (-NH2) or other specific binding groupsEnhanced osseointegration for orthopedic implants nih.gov
Immobilize DrugsUse of functional silanes as linkers for drug moleculesCreation of drug-eluting surfaces (e.g., for stents) researchgate.net

Polymer Chemistry and Composite Materials

In polymer composites, the interface between the polymer matrix and the reinforcing filler is often the weakest point. The incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices leads to poor interfacial adhesion, which compromises the mechanical properties of the composite. researchgate.net

Silane coupling agents are essential for overcoming the incompatibility between inorganic fillers (e.g., glass fibers, silica (B1680970), clay) and organic polymer matrices. researchgate.netsci-hub.st By forming a chemical bridge between the two phases, silanes dramatically improve stress transfer from the matrix to the filler, resulting in a composite material with significantly enhanced mechanical properties. shinetsusilicone-global.comresearchgate.net

The application of this compound or its analogues in composites leads to:

Improved Mechanical Strength: Enhanced tensile and flexural strength due to better stress transfer at the interface.

Better Filler Dispersion: The silane treatment makes the filler surface more compatible with the polymer, preventing agglomeration and ensuring a more uniform dispersion. shinetsusilicone-global.comecopowerchem.com

Enhanced Moisture Resistance: A strong, covalent bond at the interface prevents water from penetrating and weakening the bond between the filler and the matrix, which is a common failure mechanism in composites. chinacouplingagents.com

A silane coupling agent is a bifunctional molecule that contains two different types of reactive groups. shinetsusilicone-global.comsilicorex.com In the general structure R-Si(OR')₃, the (OR') groups are hydrolyzable and react with inorganic surfaces, while the 'R' group is an organofunctional moiety designed to be compatible or reactive with the polymer matrix. researchgate.netshinetsusilicone-global.com

The mechanism for this compound involves:

Reaction with Inorganic Surfaces: Although trimethylsilyl groups are less reactive than the trialkoxy groups typically found in coupling agents, they can still react with surface hydroxyl groups (-OH) present on inorganic fillers like silica and glass, forming a stable Si-O-Substrate bond.

Interaction with the Polymer Matrix: The organofunctional group, in this case, the methoxyethoxy group, interacts with the polymer matrix. Its polar nature makes it particularly compatible with more polar polymers. This interaction can occur through physical entanglements, hydrogen bonding, or dipole-dipole forces, ensuring a strong link between the silane-treated filler and the surrounding polymer. researchgate.net

This dual functionality allows the silane to effectively "couple" the two dissimilar materials, transforming them into a true composite with properties superior to the sum of its parts. sci-hub.st

Precursors in Sol-Gel Chemistry for Silica-Based Materials

In the realm of materials science, the sol-gel process is a versatile method for creating silica-based materials with tailored properties. jkcs.or.kr The process involves the hydrolysis and condensation of silicon alkoxide precursors. researchgate.net While traditional precursors like tetraethoxysilane (TEOS) are widely used, they often result in brittle and hydrophilic materials. jkcs.or.kr

To overcome these limitations, organofunctional silanes are introduced as co-precursors. Compounds structurally similar to this compound, such as trimethylethoxysilane (TMES), are used as co-precursors with TEOS in a two-step sol-gel process. researchgate.net The introduction of a monofunctional silane like TMES, which contains non-hydrolyzable organic groups, can modify the silica network, leading to increased hydrophobicity. researchgate.net The experimental results on the surface modification of TEOS-based silica aerogels using TMES as a co-precursor have been reported. researchgate.net In these studies, the molar ratio of the co-precursor to TEOS is a critical parameter that is varied to control the properties of the resulting aerogel. researchgate.net Similarly, methyltrimethoxysilane (B3422404) (MTMS) has been utilized as a co-precursor with TEOS to create methylated silica xerogels, where the MTMS content significantly influences the morphology and hydrophobicity of the final material. nih.gov

The use of this compound as a precursor in sol-gel chemistry offers a pathway to introduce both flexibility and specific surface properties into the silica network. The methoxyethoxy group can impart a degree of hydrophilicity and polarity, while the trimethylsilyl group provides a hydrophobic character. By carefully controlling the sol-gel reaction conditions, such as pH and precursor ratios, materials with finely tuned properties can be synthesized for a variety of applications. jkcs.or.krresearchgate.net

Copolymerization Studies for Tailored Polymer Architectures

Copolymerization is a powerful technique for creating polymers with specific, tailored properties by combining different monomer units into a single polymer chain. sapub.orgresearchgate.net While direct studies on the copolymerization of this compound are not extensively documented, the principles of copolymerizing functional monomers can be applied. Functional silanes are often copolymerized with other monomers to introduce specific functionalities into the resulting polymer. For instance, block copolymers of poly(2-methacryloyloxyethyl phosphorylcholine) and poly(3-methacryloxypropyl trimethoxysilane) have been synthesized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net In this case, the trimethoxysilane (B1233946) groups provide reactive sites for grafting the copolymer onto surfaces. researchgate.net

For this compound to be used in copolymerization, it would typically require a polymerizable group, such as a vinyl or methacrylate (B99206) group, to be incorporated into its structure. The resulting monomer could then be copolymerized with other monomers, like styrene (B11656) or acrylates, to create a polymer with a unique architecture. chemrxiv.org The this compound units within the polymer chain would then impart their specific properties, such as a balance of hydrophilicity and hydrophobicity, to the bulk material. The reactivity ratios of the comonomers would determine the distribution of the monomer units along the polymer chain, allowing for the creation of random, alternating, or block copolymers with distinct properties. sapub.org

Design of Advanced Polymeric Membranes with Balanced Hydrophilicity/Hydrophobicity

The performance of polymeric membranes, particularly in applications like separation and biomedical devices, is heavily dependent on their surface properties, especially the balance between hydrophilicity and hydrophobicity. mdpi.comnih.gov Molecules that can control this balance are therefore of great interest. This compound, with its hydrophilic ether linkages and hydrophobic trimethylsilyl group, is a prime candidate for this purpose.

Copolymers incorporating silane functionalities have been used to modify the surfaces of cellulose (B213188) membranes, where the silane groups provide a covalent anchoring point to the surface. researchgate.net A similar strategy could be employed with a polymer containing this compound units to create membranes with tailored surface properties for a range of advanced applications.

Energy Storage Technologies

The quest for safer and more efficient energy storage systems has led to the investigation of novel electrolyte materials for lithium-ion batteries. Silane-based compounds, including this compound and its derivatives, are showing significant promise in this field. nih.gov

Development of Silane-Based Electrolyte Solvents for Lithium-Ion Batteries

Traditional lithium-ion battery electrolytes are based on organic carbonates, which are flammable and can be volatile. Silane-based electrolytes are being explored as a safer alternative due to their non-flammable, non-volatile, and biocompatible nature. nih.gov Novel silane compounds with oligo(ethylene oxide) functionalities, structurally similar to this compound, have been synthesized and used as non-aqueous electrolyte solvents. nih.gov

These silane-based solvents have been shown to dissolve a variety of lithium salts, including LiBOB, LiPF6, LiBF4, and LiTFSI. nih.gov The resulting electrolytes exhibit high lithium-ion conductivities, with values up to 1.29 × 10⁻³ S/cm at room temperature being reported for a 0.8 M LiBOB salt concentration. nih.gov Furthermore, cyclic voltammetry studies have demonstrated that these electrolytes are electrochemically stable up to 4.4 V, making them suitable for use with high-voltage cathodes. nih.gov Full-cell performance tests have shown excellent cyclability at both room temperature and 40 °C, with no increase in impedance after prolonged aging at elevated temperatures. nih.gov

Table 1: Ionic Conductivity of a Silane-Based Electrolyte

Property Value
Electrolyte Composition 0.8 M LiBOB in a novel silane solvent
Ionic Conductivity (RT) 1.29 × 10⁻³ S/cm
Electrochemical Stability Stable up to 4.4 V

Data sourced from a study on novel silane compounds as electrolyte solvents for Li-ion batteries. nih.gov

Solid Electrolyte Interphase (SEI) Film Formation and Stabilization

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. chemrxiv.org The stability and composition of the SEI are crucial for the long-term performance and safety of the battery. Additives containing trimethylsilyl (TMS) groups can have a positive impact on the cycling performance of lithium-ion batteries by influencing the formation of the SEI and the cathode electrolyte interphase (CEI). researchgate.net

When silane-based electrolytes are used, their decomposition products can participate in the formation of the SEI. For example, the use of LiBOB salt in conjunction with silane solvents is particularly beneficial because, unlike LiPF6, it can form a good passivation film on a graphite (B72142) anode. nih.gov Additives with trimethylsilyl groups can also scavenge acidic impurities like HF, which can be detrimental to the cathode. nih.gov The reaction of the trimethylsilyl group with HF forms stable compounds, thus protecting the cathode material from degradation. nih.gov This leads to the formation of a thinner and more stable interphase layer, which contributes to the structural stability of the cathode and inhibits further electrolyte decomposition. researchgate.netnih.gov

Ionic Conductivity Optimization in Polymer Electrolytes

Solid polymer electrolytes (SPEs) offer a promising solution to the safety issues associated with liquid electrolytes. However, their lower ionic conductivity at room temperature is a major hurdle. d-nb.info Dispersing inorganic fillers or incorporating functional additives into the polymer matrix are common strategies to enhance ionic conductivity. d-nb.info

The introduction of molecules like this compound into a polymer electrolyte system could potentially enhance ionic conductivity through several mechanisms. The polar methoxyethoxy groups can coordinate with lithium ions, similar to the ethylene (B1197577) oxide units in poly(ethylene oxide) (PEO), which is a common polymer host for electrolytes. This coordination can facilitate the dissociation of lithium salts and provide pathways for ion transport.

Role in Organic Synthesis and Reagent Development

Building Blocks for Complex Molecular Architectures and Functional Materials

Information regarding the specific use of (2-Methoxyethoxy)trimethylsilane as a direct building block for complex molecular architectures and functional materials is not extensively detailed in the currently available research literature. While organosilanes, in general, are fundamental components in the synthesis of organic-inorganic hybrid materials and for the functionalization of surfaces, specific examples detailing the incorporation of the this compound moiety into larger, complex structures are not prominently documented.

Reagent for Selective Functionalization

The use of silylating agents is crucial in cyanosilylation reactions for the formation of cyanohydrin trimethylsilyl (B98337) ethers. The most commonly employed reagent for this transformation is trimethylsilyl cyanide (TMSCN). researchgate.net This reagent readily reacts with aldehydes and ketones in the presence of a catalyst to yield the corresponding cyanohydrin ethers. researchgate.netorganic-chemistry.org Various catalytic systems have been developed to promote this reaction, including Lewis bases, metal complexes, and organocatalysts. researchgate.net While silylated reactants are valued for their stability and controlled reactivity under catalytic conditions, the direct application of this compound as the silylating agent in cyanosilylation reactions is not described in the reviewed literature. The focus remains on the use of TMSCN as the primary source of both the silyl (B83357) group and the cyanide moiety. researchgate.net

A prominent methoxyethoxy-containing hydride used in stereoselective reductions is sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Red-Al®. wikipedia.org This reagent is a versatile reducing agent with a reactivity profile comparable to lithium aluminum hydride (LiAlH₄), but with improved safety and solubility characteristics. wikipedia.org Red-Al® is soluble in aromatic solvents like toluene, and it is not pyrophoric, making it a safer alternative for various reduction processes. wikipedia.org

In the realm of stereoselective reductions, Red-Al® has demonstrated its utility in the reduction of cyclic ketones and acetylenic alcohols. For instance, it has been used for the chelation-controlled reduction of acyclic acetal-protected β-hydroxy ketones, affording 1,2-anti-diols with high diastereomeric ratios and yields. organic-chemistry.org Furthermore, it facilitates the completely stereospecific trans-reduction of acetylenic alcohols, a transformation where other hydrides like LiAlH₄ are less selective. orgsyn.org The stereoselectivity of these reductions is influenced by the Lewis basicity of the solvent and the nature of the cation in the reducing agent. orgsyn.org

The synthesis of sodium bis(2-methoxyethoxy)aluminum hydride involves the reaction of sodium and aluminum with 2-methoxyethanol (B45455) under a hydrogen atmosphere. While this is the established method, the direct synthesis of such hydride reagents from this compound is not a commonly reported pathway.

Table 1: Applications of Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in Reductions

Substrate TypeProduct TypeKey Features of the Reduction
Acyclic acetal-protected β-hydroxy ketones1,2-anti-diolsHigh diastereoselectivity and yield. organic-chemistry.org
Acetylenic alcoholstrans-Alkenyl alcoholsCompletely stereospecific trans-reduction. orgsyn.org
Aldehydes, Ketones, Esters, Acyl HalidesPrimary or Secondary AlcoholsGeneral and efficient reduction. wikipedia.org
Amides, Nitriles, IminesAminesEffective reduction of nitrogen-containing functional groups. wikipedia.org
Aliphatic p-toluenesulfonamidesFree AminesA challenging reduction achievable with Red-Al®. wikipedia.org

Applications in Oligomeric Compound Synthesis and Gene Modulation

The 2-methoxyethoxy functional group plays a significant role in the synthesis of modified oligonucleotides, which are short nucleic acid polymers with therapeutic applications, particularly in gene modulation. This is achieved through the use of 2'-O-(2-methoxyethyl) (2'-MOE) modified phosphoramidites in solid-phase oligonucleotide synthesis.

The 2'-MOE modification is incorporated at the 2'-position of the ribose sugar in RNA. This modification enhances the properties of the resulting oligonucleotide, making it a valuable tool for antisense therapeutics. Antisense oligonucleotides are designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression by inhibiting translation or altering splicing.

The key advantages of incorporating the 2'-MOE modification include:

Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular enzymes called nucleases, which increases its stability and prolongs its therapeutic effect.

Increased Binding Affinity: The modification generally increases the affinity of the oligonucleotide for its target RNA sequence, leading to more potent and specific gene modulation.

Reduced Toxicity: Compared to some other modifications, 2'-MOE has been associated with a favorable toxicity profile.

The synthesis of these modified oligomeric compounds is carried out using automated solid-phase synthesis, where 2'-MOE phosphoramidites of the standard nucleobases (Adenine, Guanine, Cytosine, and Uracil/Thymine) are sequentially added to a growing oligonucleotide chain. Several therapeutic oligonucleotides incorporating the 2'-MOE modification have been approved for clinical use, highlighting the importance of this chemical moiety in the development of novel medicines.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular properties and reaction mechanisms. Conceptual DFT, in particular, provides a framework for understanding chemical reactivity by analyzing changes in electron density. researchgate.net

DFT is a valuable tool for predicting the reactivity of molecules like (2-Methoxyethoxy)trimethylsilane. By calculating various electronic properties, researchers can identify the most probable sites for chemical reactions.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify sites susceptible to electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions are used within DFT to determine the distribution of active sites in a molecule. researchgate.net By evaluating the Fukui function, one can pinpoint specific atoms that are more likely to participate in a reaction.

Reaction Mechanism Modeling: DFT calculations can model the entire energy profile of a potential reaction, including transition states and intermediates. For instance, in reactions involving silanes, DFT can elucidate the mechanisms of hydrolysis and condensation, which are crucial for processes like surface modification. It can also be used to study potential degradation pathways, such as SN2 reactions. researchgate.net

The table below summarizes key DFT-based reactivity indicators.

Reactivity Indicator Description Application to this compound
HOMO/LUMO Energy Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap generally implies higher reactivity.Predicts the overall reactivity and electronic excitability of the molecule.
Fukui Functions Describes how the electron density changes when an electron is added or removed, highlighting local reactivity. researchgate.netIdentifies which atoms (e.g., Silicon, Oxygen) are the most likely sites for nucleophilic or electrophilic attack.
Chemical Potential (μ) Related to electronegativity, it indicates the tendency of electrons to escape from the system. researchgate.netHelps in understanding charge transfer processes during interactions with other molecules or surfaces.
Global Hardness (η) Measures the resistance to change in electron distribution.Provides insight into the stability and reactivity of the molecule; a "soft" molecule is more reactive.

DFT is instrumental in studying noncovalent interactions, which govern how this compound interacts with other molecules, solvents, and surfaces. Functionals like the M06 suite are specifically designed to accurately model these interactions. umn.edu

Researchers can use DFT to:

Model the adsorption and coordination of the molecule on substrates such as silica (B1680970). The oxygen atoms in the methoxy (B1213986) and ethoxy groups can act as Lewis bases, coordinating to surface sites.

Simulate the interaction with solvent molecules, which is crucial for understanding its behavior in solution.

Analyze intermolecular forces, such as van der Waals forces and hydrogen bonding (if applicable in a given environment), which dictate the molecule's aggregation behavior and physical properties.

While specific experimental data on the photophysical properties of this compound are not widely reported, DFT provides a theoretical avenue to explore them. Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption of light.

Using TD-DFT, one could predict:

The UV-Vis absorption spectrum.

The nature of electronic transitions (e.g., n → π* or σ → σ*).

Other properties related to the excited states of the molecule.

The M06-2X functional, for example, is recommended for applications involving the calculation of electronic excitation energies to both valence and Rydberg states. umn.edu

DFT calculations are frequently used to investigate the degradation pathways of chemical compounds. researchgate.netresearchgate.net For a molecule like this compound, which contains silicon-oxygen bonds, DFT can be used to model its stability in various chemical environments, particularly in the presence of nucleophiles like hydroxide (B78521) ions (OH⁻).

Potential degradation mechanisms that can be studied using DFT include:

SN2 (Bimolecular Nucleophilic Substitution): This pathway involves the attack of a nucleophile on the silicon atom or one of the methyl carbons, leading to the cleavage of a bond. DFT can calculate the activation energy barrier for such a reaction. researchgate.net

Hydrolysis: The reaction with water, leading to the cleavage of the Si-O bond to form a silanol (B1196071) and methanol/methoxyethanol. DFT can model the step-by-step mechanism and determine its energetic feasibility.

Studies on similar compounds, such as tetraalkylammonium cations, have shown that DFT can successfully identify the most likely degradation pathways by comparing the calculated energy barriers for different mechanisms, such as SN2 versus Hofmann elimination. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. researchgate.net This method is particularly useful for understanding dynamic processes that occur over longer timescales than can be practically studied with DFT.

For this compound, MD simulations, often employing a reactive force field (ReaxFF), can be used to model:

Surface Silanization: Simulating the deposition of the molecule onto a surface like hydroxylated silica. researchgate.net These simulations can show the dynamic process of monolayer formation, including the initial physisorption, the orientation of the molecule at the interface, and the subsequent chemical reactions (hydrolysis and condensation) that form covalent bonds with the surface. researchgate.net

Solution Behavior: Modeling the behavior of the molecule in a solvent, including its diffusion, conformation, and aggregation.

Polycondensation: Reactive MD simulations can also be used to study the polycondensation of alkoxysilanes in solution, observing the dynamic formation of siloxane clusters and rings. researchgate.net

Conformational Analysis and Spectroscopic Correlations

The flexibility of this compound, due to rotation around its Si-O, C-O, and C-C single bonds, gives rise to multiple possible conformations.

Conformational Search: Computational methods, primarily DFT, can be used to perform a systematic search for stable conformers. By rotating the bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped out, and low-energy, stable conformations can be identified. Studies on similar flexible molecules have successfully used DFT to find different stable conformers, such as those with equatorial or axial positioning of functional groups. chalmers.se

Spectroscopic Correlation: The results of these conformational analyses can be directly correlated with experimental spectroscopic data. For example, the calculated nuclear magnetic shielding constants from DFT can be converted into NMR chemical shifts and compared with experimental spectra. researchgate.net A good correlation between the calculated and experimental data helps to validate the computational model and confirm the predominant conformation(s) of the molecule in solution. Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

Future Research Directions and Emerging Applications

Innovations in Organosilane Reagent Design

The field of organosilane chemistry is continuously evolving, with a strong emphasis on creating reagents that offer higher selectivity, efficiency, and better environmental profiles. Future research involving (2-Methoxyethoxy)trimethylsilane and related compounds is likely to focus on several key innovations.

One promising area is the development of novel catalytic systems for the synthesis and functionalization of organosilanes. For instance, researchers have developed methods for the direct synthesis of solid silylzinc reagents, which avoids the use of pyrophoric silyllithium and is more tolerant of various functional groups. rameshrasappan.com Another innovative approach involves the use of inexpensive, readily available dye molecules like eosin (B541160) Y as a photocatalyst to selectively functionalize Si-H bonds in a stepwise manner, which could be adapted for creating bespoke silane (B1218182) molecules with precisely tailored properties. nus.edu.sg These methods offer pathways to new derivatives of this compound with enhanced reactivity or specific functionalities.

Furthermore, the design of organosilanes as reducing agents is becoming increasingly sophisticated. By modifying the groups attached to the silicon atom, the electronic and steric nature of the Si-H bond can be fine-tuned, allowing for highly selective reductions of functional groups like amides, esters, and nitro compounds. thermofishersci.ingelest.comacs.org Future work may explore derivatives of this compound in metal-catalyzed, enantioselective reductions, a critical process in modern synthetic chemistry. acs.org The development of such tailored reagents is crucial for applications in pharmaceuticals and fine chemicals.

Innovation Area Description Potential Impact on this compound
Novel Catalysis Use of photocatalysts (e.g., eosin Y) and novel silylzinc reagents for Si-H bond functionalization. rameshrasappan.comnus.edu.sgCreation of new, highly specific derivatives with tailored functionalities.
Selective Reducing Agents Tuning the steric and electronic properties of organosilanes for chemoselective reductions. thermofishersci.ingelest.comDevelopment of specialized reducing agents for complex molecule synthesis.
Asymmetric Synthesis Application in metal-catalyzed enantioselective reductions. acs.orgProduction of chiral molecules, important for the pharmaceutical industry.
Flow Chemistry Utilization of microflow reactors for precise control over reactions and scalability. nus.edu.sgOn-demand, scalable synthesis of functionalized silanes.

Expanding the Scope in Advanced Materials Engineering

The ability of this compound to act as a surface modifier and a precursor for hybrid materials makes it a valuable target for future materials science research. Its unique structure can impart desirable properties such as hydrophobicity, adhesion, and biocompatibility to various substrates.

A significant area of future research lies in the functionalization of mesoporous materials and nanoparticles. nih.gov Organosilanes are grafted onto surfaces like silica (B1680970) to create materials for catalysis, drug delivery, and separations. nih.govmdpi.commdpi.com For example, ordered mesoporous silicas like SBA-15 and MSU-H have been functionalized using various organosilanes to introduce phenyl, epoxy, or amine groups, which can then act as linkers for other functional molecules or metal catalysts. nih.gov The (2-methoxyethoxy) group could be used to create surfaces with specific solvation properties or to enhance the dispersion of nanoparticles in polar matrices.

The development of "smart" materials that respond to external stimuli is another exciting frontier. mdpi.com The flexible ether chain in this compound could be incorporated into polymer structures or surface coatings that change their properties in response to stimuli like pH, temperature, or the presence of specific enzymes. Such materials have potential applications in controlled-release systems, sensors, and self-healing coatings. mdpi.com

Material Type Application Role of Organosilane Relevant Research Findings
Mesoporous Silica (SBA-15, MSU-H) Heterogeneous catalysis, separationsFunctionalization of pore surfaces with active groups (e.g., amine, vinyl). nih.govPost-synthesis grafting was found to be more effective at preserving the ordered pore structure. nih.gov
Core-Shell Nanoparticles Drug delivery, sensorsCreation of stimuli-responsive shells on nanoparticles. mdpi.compH-responsive organosilanes can induce morphological changes in silica shells. mdpi.com
Bioactive Glasses BioengineeringIncorporation into mixed-metal bioactive glasses. sigmaaldrich.comDoped silicates can confer specific bioactive properties to materials. sigmaaldrich.com
Polymer Composites Adhesion promoters, coatingsImproving the interface between organic polymers and inorganic fillers. tandfonline.comLong-chain organosilanes can form self-assembling monolayers that improve adhesion and water resistance. tandfonline.com

Next-Generation Energy Storage Solutions

The quest for safer, more efficient batteries is a major driver of materials research. Organosilicon compounds are emerging as promising components for next-generation electrolytes in lithium-ion batteries, and this compound is a key candidate in this area.

The interaction between the organosilane electrolyte and the lithium salts, such as lithium hexafluorophosphate (B91526) (LiPF₆), is critical. Studies show that compounds like this compound can form stable complexes with lithium ions, which is key to their effectiveness. smolecule.com Advanced spectroscopic and computational studies will be essential to fully understand these interactions and to rationally design electrolytes that prevent dendrite formation and improve the cycle life of batteries.

Advancements in Pharmaceutical and Biological Research

In the biomedical field, organosilanes offer a versatile platform for applications ranging from drug delivery to the synthesis of complex bioactive molecules. The biocompatibility of the poly(ethylene glycol)-like structure of the (2-methoxyethoxy) group makes this specific silane an attractive candidate for future biological research.

One major area of development is the surface functionalization of nanoparticles for targeted drug delivery and diagnostics. mdpi.com By grafting silanes with specific functional groups onto nanoparticle surfaces, their electrostatic properties can be precisely controlled to enhance the adsorption of biomolecules like proteins and peptides. mdpi.com this compound could be used to create a hydrophilic, "stealth" coating on nanoparticles, helping them to evade the immune system and prolonging their circulation time in the body.

Additionally, silyl (B83357) groups are widely used as protecting groups in the complex, multi-step synthesis of pharmaceuticals. thermofishersci.in They are valued for their stability under certain reaction conditions and their clean removal under others. The specific reactivity of the trimethylsilyl (B98337) group in this compound could be exploited in novel synthetic strategies. Research into silylating agents that are more stable, less polar, and more volatile can also improve analytical techniques like gas chromatography (GC) for complex biological samples. thermofishersci.in

Synergistic Experimental and Computational Approaches

The integration of computational modeling with experimental research is a powerful strategy that is set to accelerate the discovery and optimization of organosilane-based technologies. This synergistic approach allows for a deeper understanding of molecular interactions and can predict material properties before committing to extensive laboratory synthesis and testing.

Molecular Dynamics (MD) simulations have proven to be a valuable tool for studying the behavior of organosilanes at interfaces. tandfonline.comtandfonline.com For example, MD has been used to model the adhesion of organosilanes with varying alkyl chain lengths on different metal-oxide substrates, with results showing good agreement with experimental data. tandfonline.comtandfonline.com Such simulations could be applied to this compound to predict its binding affinity to various surfaces, guiding the design of new coatings and adhesives. Computational models can also investigate the effect of water at the interface, providing insights into the durability of these materials. tandfonline.com

In the realm of reaction chemistry, computational methods can help elucidate reaction mechanisms. For instance, understanding the energetics of transition states can aid in the design of more efficient catalysts for organosilane synthesis and functionalization. This predictive power, combined with high-throughput experimental screening, will enable a more rational and rapid development of new materials and reagents based on this compound.

Q & A

Q. What are the recommended methods for synthesizing (2-Methoxyethoxy)trimethylsilane, and how can purity be optimized?

Answer: Synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, trifluoromethyltrimethylsilane (analogous in reactivity) is synthesized via dropwise addition of silane reagents to substrates under inert atmospheres (e.g., N₂) at low temperatures (0–5°C), followed by gradual warming and stirring . To optimize purity:

  • Use high-purity precursors and anhydrous solvents (e.g., ethylene glycol dimethyl ether) to minimize side reactions.
  • Purify via fractional distillation under reduced pressure or column chromatography with silica gel .
  • Confirm purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify methoxyethoxy and trimethylsilyl groups. For example, trimethylsilyl protons resonate at δ ~0.1–0.3 ppm, while methoxyethoxy groups appear at δ ~3.3–3.7 ppm (OCH₃) and δ ~1.5–1.7 ppm (CH₂) .
  • FT-IR : Detect Si-O-C stretches (~1050–1100 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H⁺] or [M+Na⁺] adducts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon or nitrogen) at ≤4°C to prevent hydrolysis .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with water or protic solvents to prevent exothermic decomposition .
  • Waste Disposal : Neutralize with dry sand or vermiculite, then transfer to sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How does the base-catalyzed C–H silylation mechanism apply to this compound in organic synthesis?

Answer: In base-catalyzed systems (e.g., KOtBu), silanes like this compound act as Si–H donors. The mechanism involves:

Base activation : Deprotonation of the substrate to form a reactive intermediate.

Silane activation : Coordination of the silane to the base, facilitating Si–H bond cleavage.

Silylation : Transfer of the silyl group to the deprotonated carbon .
Key factors:

  • Solvent polarity (e.g., THF or DMF) influences reaction rates.
  • Steric hindrance from the methoxyethoxy group may reduce reactivity compared to simpler silanes .

Q. How can contradictions between theoretical and experimental data in silane reaction kinetics be resolved?

Answer:

  • Re-evaluate assumptions : For example, discrepancies in hydrogen abstraction kinetics (e.g., Si–H vs. C–H bond activation) may arise from incorrect bond dissociation energy values in computational models .
  • Control experiments : Compare isotopic labeling (e.g., D₂O quenching) to validate intermediate formation.
  • Advanced spectroscopy : Use time-resolved IR or EPR to detect transient species .

Q. What role does this compound play in electrochemical applications, such as electrolyte formulation?

Answer: Methoxyethoxy groups enhance solubility in polar solvents, making this silane suitable for:

  • Magnium-ion electrolytes : Stabilize Mg²⁺ ions via Lewis acid-base interactions, improving ionic conductivity .
  • Solid-state batteries : Functionalize polymer matrices (e.g., PEG-based electrolytes) to reduce crystallization and enhance ion mobility .
    Experimental optimization:
  • Vary methoxyethoxy chain length to balance conductivity and viscosity .

Q. How do structural modifications (e.g., substituent changes) impact the reactivity of this compound?

Answer:

  • Electron-donating groups (e.g., methoxyethoxy): Increase silane stability but reduce electrophilicity, slowing silylation rates .
  • Steric effects : Bulky substituents hinder catalyst access to the Si–H bond, requiring higher temperatures or stronger bases .
  • Comparative studies : Use analogues like bis(2-methoxyethoxy)-dimethylsilane to isolate substituent effects on reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.